molecular formula C6H6N4 B3372073 4-(Azidomethyl)pyridine CAS No. 864528-34-7

4-(Azidomethyl)pyridine

Cat. No.: B3372073
CAS No.: 864528-34-7
M. Wt: 134.14
InChI Key: GDJCWJYAEHAJPS-UHFFFAOYSA-N
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Description

4-(Azidomethyl)pyridine is an organic compound with the molecular formula C₆H₆N₄ It is characterized by the presence of an azide group (-N₃) attached to a methyl group, which is further connected to a pyridine ring

Mechanism of Action

Target of Action

It is known that pyridine derivatives, such as 4-(azidomethyl)pyridine, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structures and functional groups .

Mode of Action

It is known that pyridine derivatives can interact with their targets in various ways, such as through hydrogen bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

It is known that pyridine derivatives can affect a variety of biochemical pathways, depending on their specific structures and functional groups . These effects can lead to various downstream effects, such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while factors such as its metabolic stability and interactions with drug-metabolizing enzymes can influence its metabolism and excretion .

Result of Action

It is known that pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structures and functional groups . These effects can include changes in cell signaling, gene expression, and metabolic processes .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Azidomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, DMF or acetonitrile as solvents, elevated temperatures.

    Cycloaddition Reactions: Copper(I) catalysts, mild temperatures.

    Reduction Reactions: Lithium aluminum hydride, anhydrous conditions.

Major Products:

    Substitution Reactions: Various substituted pyridines.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Aminomethylpyridine.

Scientific Research Applications

4-(Azidomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and coordination compounds.

    Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: The compound is employed in material science for the development of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

    2-(Azidomethyl)pyridine: Similar structure but with the azide group attached to the second position of the pyridine ring.

    3-(Azidomethyl)pyridine: Azide group attached to the third position of the pyridine ring.

    4-(Azidomethyl)benzoic acid: Azide group attached to a benzoic acid moiety instead of a pyridine ring.

Uniqueness: 4-(Azidomethyl)pyridine is unique due to its specific positioning of the azide group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific derivatives that are not easily accessible with other similar compounds.

Properties

IUPAC Name

4-(azidomethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-1-3-8-4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJCWJYAEHAJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706994
Record name 4-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864528-34-7
Record name 4-(Azidomethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864528-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00706994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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